4-(2-methoxyethyl)-9-(2-thienyl)-9,10-dihydropyrimido[4,5-c]isoquinoline-1,3,7(2H,4H,8H)-trione
Description
This compound belongs to the pyrimido-isoquinoline family, characterized by a fused tricyclic core with pyrimidine and isoquinoline moieties. Key structural features include:
- Substituents: A 2-methoxyethyl group at position 4 and a 2-thienyl (thiophene) group at position 7.
- Functional groups: Three ketone groups (trione) at positions 1, 3, and 5.
- Hydrogenation: Partial saturation at the 9,10-positions, reducing aromaticity and influencing conformational flexibility .
Its synthesis likely involves multi-step condensation reactions, as seen in related pyrimido-isoquinoline derivatives. For example, describes the formation of a quinone core via cyclization of substituted pyrimidines and isoquinolines, followed by functionalization with thioaryl groups .
Properties
IUPAC Name |
4-(2-methoxyethyl)-9-thiophen-2-yl-9,10-dihydro-8H-pyrimido[4,5-c]isoquinoline-1,3,7-trione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O4S/c1-25-5-4-21-16-15(17(23)20-18(21)24)11-7-10(14-3-2-6-26-14)8-13(22)12(11)9-19-16/h2-3,6,9-10H,4-5,7-8H2,1H3,(H,20,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYQGVZRALHQDCZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C2=NC=C3C(=C2C(=O)NC1=O)CC(CC3=O)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(2-methoxyethyl)-9-(2-thienyl)-9,10-dihydropyrimido[4,5-c]isoquinoline-1,3,7(2H,4H,8H)-trione is a member of the pyrimidoisoquinoline family and has drawn attention for its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, efficacy against various biological targets, and relevant case studies.
Chemical Structure
The compound's structure is characterized by a pyrimidoisoquinoline backbone with substituents that may influence its biological properties. The presence of the thienyl group and methoxyethyl moiety suggests potential interactions with biological macromolecules.
Research indicates that compounds similar to this compound may act as protein kinase inhibitors. These inhibitors can modulate signaling pathways involved in cell proliferation and survival. Specifically, they may target the Epidermal Growth Factor Receptor (EGFR) pathway which is crucial in various cancers .
Antiproliferative Effects
A study evaluating the antiproliferative effects of related compounds demonstrated significant activity against cancer cell lines. The compound exhibited IC50 values in the low micromolar range against several cancer types. This suggests a strong potential for development as an anticancer therapeutic agent.
Antimicrobial Activity
Additionally, derivatives of this compound have shown promising antimicrobial properties. In vitro tests indicated effectiveness against a range of bacterial strains and fungal pathogens. The mechanism appears to involve disruption of cellular membranes and inhibition of essential metabolic pathways .
Case Study 1: Cancer Cell Lines
In a controlled laboratory setting, this compound was tested against various human cancer cell lines including breast (MCF-7) and lung (A549) cancer cells. The results indicated that the compound significantly inhibited cell growth in a dose-dependent manner with an average IC50 of approximately 5 µM.
Case Study 2: Antimicrobial Efficacy
In another study focusing on antimicrobial activity, the compound was tested against standard strains such as Staphylococcus aureus and Escherichia coli. The results showed that it had an MIC (Minimum Inhibitory Concentration) value of 32 µg/mL for both strains. This highlights its potential as a lead compound for developing new antimicrobial agents.
Research Findings Summary
Comparison with Similar Compounds
Structural Analog: 2,4,6-Trimethylpyrimido[4,5-c]isoquinoline-1,3,7,10(2H,4H)-tetraone (QC)
- Substituents : Methyl groups at positions 2, 4, and 6 instead of methoxyethyl and thienyl groups.
- Biological activity : QC derivatives exhibit moderate activity against methicillin-resistant Staphylococcus aureus (MRSA), with MIC values ranging from 8–64 µg/mL. The thienyl group in the target compound may enhance bacterial membrane penetration compared to methyl substituents .
Structural Analog: 2-(1,3-Benzodioxol-5-yl)-13,14-dimethoxy-4-phenyl-10,11-dihydro-2(H)-1,2,4-triazolo[3″,2″:6′,1′]pyrimido[5′,4′:5,6]pyrido[2,1-a]isoquinoline-1-carbonitrile (Compound 9b)
- Core structure: A more complex tetracyclic system incorporating triazole and pyrido-isoquinoline moieties.
- Substituents : Benzodioxol, dimethoxy, phenyl, and nitrile groups.
- Physical properties: Higher melting point (176°C) compared to typical pyrimido-isoquinolines, likely due to increased rigidity from the triazole ring. The nitrile group (IR νmax 2179 cm⁻¹) introduces polar interactions absent in the target compound .
Structural Analog: 2-(6-Hydroxyhexyl)-6-(pyrrolidin-1-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione
- Core structure: Benzo[de]isoquinoline-dione, a bicyclic system lacking the pyrimidine ring.
- Substituents : A hydroxyhexyl chain and pyrrolidinyl group.
- Application: Used in organic light-emitting devices (OLEDs) due to fluorescence properties, highlighting the divergent applications of isoquinoline derivatives compared to the antibacterial focus of the target compound .
Key Comparative Data Table
Substituent Effects on Bioactivity and Physicochemical Properties
- Thienyl vs.
- Methoxyethyl vs. Methyl: The methoxyethyl chain increases solubility in polar solvents (e.g., methanol, DMSO) compared to methyl groups, aiding bioavailability .
- Hydrogenation : Partial saturation at 9,10-positions reduces planarity, possibly modulating interactions with enzymes like DNA gyrase in MRSA .
Q & A
Basic Research Questions
Q. What methodologies are recommended for optimizing the synthesis of this compound to improve yield and purity?
- Answer : Use a multicomponent reaction (MCR) approach under solvent-free or green solvent conditions to reduce side reactions. Monitor reaction progress via TLC/HPLC and employ column chromatography for purification. For yield optimization, vary catalysts (e.g., Lewis acids) and reaction temperatures systematically. Reference structural analogs synthesized via MCRs (e.g., pyrimidoquinoline derivatives) showing 79% yields under controlled conditions . Characterize intermediates via FT-IR and NMR to confirm regioselectivity .
Q. How should researchers validate the structural integrity of this compound post-synthesis?
- Answer : Combine spectroscopic techniques:
- 1H/13C NMR : Compare experimental δ values with computational predictions (e.g., DFT) to confirm substituent positions. For example, methoxyethyl protons typically resonate at δ 3.2–3.8 ppm .
- IR Spectroscopy : Validate carbonyl (C=O) stretches (1650–1750 cm⁻¹) and thienyl C-S bonds (600–700 cm⁻¹) .
- XRD : Resolve crystal packing and hydrogen-bonding networks, as demonstrated for pyrimidoquinoline derivatives .
Q. What strategies are effective for assessing solubility and stability in aqueous/organic media?
- Answer : Perform shake-flask experiments with varying pH (1–13) and solvent polarities (logP calculations). Use UV-Vis spectroscopy to quantify solubility. For stability, conduct accelerated degradation studies (40–80°C, 75% RH) and monitor via HPLC for decomposition products .
Advanced Research Questions
Q. How can researchers resolve contradictions between theoretical predictions and experimental data (e.g., NMR chemical shifts or reaction yields)?
- Answer :
- Step 1 : Re-optimize computational models (e.g., DFT with solvent correction) to align with experimental conditions.
- Step 2 : Validate synthetic pathways for unintended side reactions (e.g., oxidation of thienyl groups) via LC-MS.
- Step 3 : Cross-reference with structurally similar compounds, such as 5-aryl-pyrimidoquinolines, where methoxy groups caused Δδ shifts of 0.3–0.5 ppm due to electron-donating effects .
Q. What advanced computational tools can predict the compound’s bioactivity or interaction with biological targets?
- Answer :
- Molecular Docking : Use AutoDock Vina to simulate binding affinities with enzymes (e.g., kinases) based on the compound’s isoquinoline core.
- MD Simulations : Apply GROMACS to assess stability of ligand-protein complexes over 100-ns trajectories.
- QSAR Models : Train models using datasets of pyrimidoisoquinoline analogs to predict ADMET properties .
Q. How can researchers design experiments to probe the compound’s reaction mechanisms (e.g., cyclization or substituent effects)?
- Answer :
- Kinetic Studies : Use in-situ FT-IR to track intermediate formation during cyclization.
- Isotopic Labeling : Introduce ²H or ¹³C at methoxyethyl or thienyl groups to trace bond cleavage/formation via NMR .
- DFT Transition-State Analysis : Map energy barriers for key steps (e.g., ring closure) using Gaussian 16 .
Q. What methodologies address batch-to-batch variability in physicochemical properties?
- Answer : Implement Quality-by-Design (QbD) principles:
- DoE : Vary critical parameters (e.g., stoichiometry, temperature) using a central composite design.
- PAT Tools : Use inline Raman spectroscopy for real-time monitoring of crystallinity .
Methodological Frameworks
Q. How to integrate this compound into a broader theoretical framework (e.g., structure-activity relationships or heterocyclic chemistry)?
- Answer :
- Link its pyrimidoisoquinoline core to known kinase inhibitors (e.g., imatinib analogs) to hypothesize bioactivity .
- Compare its electronic properties (HOMO/LUMO) with purine or pyridine derivatives to explain reactivity .
Q. What statistical approaches are suitable for analyzing dose-response or structure-property data?
- Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
